
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and ability to introduce trifluoromethyl groups into organic molecules, which can significantly alter the physical and chemical properties of the resulting compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate typically involves the reaction of 5-chloro-2-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:
5-chloro-2-(trifluoromethyl)phenylboronic acid+KHF2→Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or NaOH)
Conditions: Typically carried out in an aqueous or alcoholic medium at temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the modification of biologically active molecules to enhance their properties, such as increasing metabolic stability or altering biological activity.
Industry: Applied in the production of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (trifluoromethyl)phenyltrifluoroborate
- Potassium (2-fluoro-5-formylphenyl)trifluoroborate
- Potassium (4-trifluoromethylphenyl)trifluoroborate
Uniqueness
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is unique due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring. This combination of substituents can significantly influence the reactivity and properties of the compound, making it particularly valuable in specific synthetic applications where these functional groups are desired.
Propiedades
Fórmula molecular |
C7H3BClF6K |
|---|---|
Peso molecular |
286.45 g/mol |
Nombre IUPAC |
potassium;[5-chloro-2-(trifluoromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H3BClF6.K/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15;/h1-3H;/q-1;+1 |
Clave InChI |
NOKRSNNGFKHLQZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)Cl)C(F)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



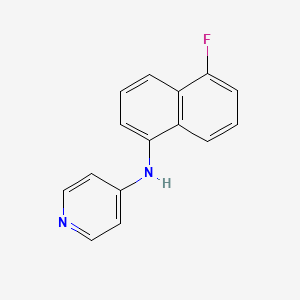
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
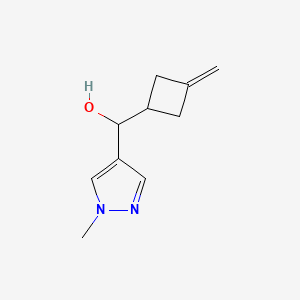
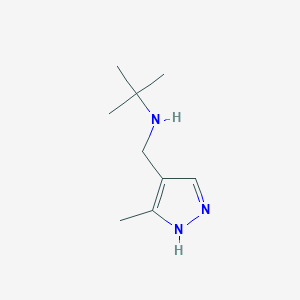




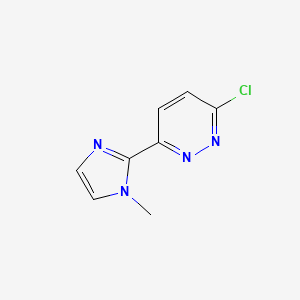
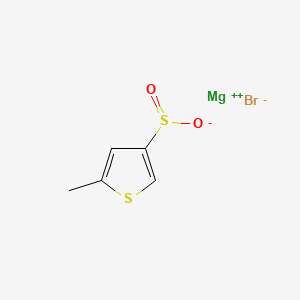
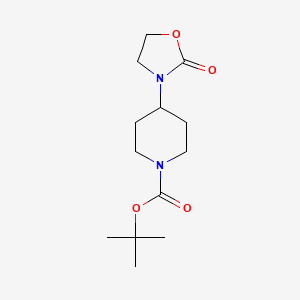
![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)

